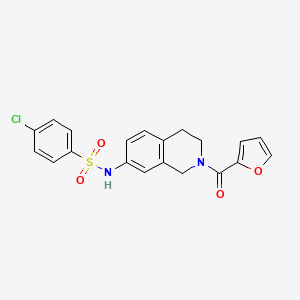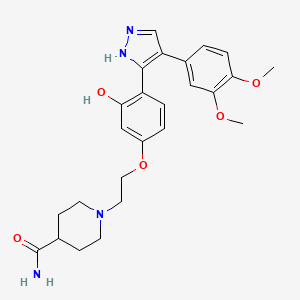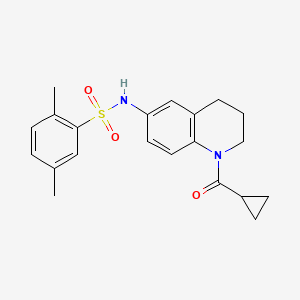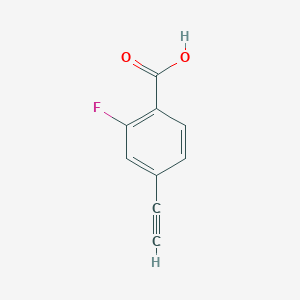
4-Chlor-N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisochinolin-7-yl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17ClN2O4S and its molecular weight is 416.88. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gerne! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 4-Chlor-N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisochinolin-7-yl)benzolsulfonamid:
Antibakterielle Aktivität
Diese Verbindung hat sich als potenzielles antibakterielles Mittel erwiesen. Ihre Struktur ermöglicht es ihr, mit bakteriellen Zellwänden zu interagieren, ihre Integrität zu stören und zum Zelltod zu führen. Forschungen haben ihre Wirksamkeit gegen eine Vielzahl von Bakterienstämmen gezeigt, darunter sowohl grampositive als auch gramnegative Bakterien .
Antikrebs-Eigenschaften
Studien haben die Fähigkeit der Verbindung untersucht, die Proliferation von Krebszellen zu hemmen. Es wurde festgestellt, dass sie Apoptose in Krebszellen induziert, indem sie mit bestimmten Signalwegen interferiert. Dies macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Antikrebsmedikamente .
Entzündungshemmende Wirkungen
Die Verbindung hat signifikante entzündungshemmende Eigenschaften gezeigt. Sie kann die Produktion von proinflammatorischen Zytokinen hemmen und Entzündungen in verschiedenen Modellen reduzieren. Dies deutet auf einen möglichen Einsatz bei der Behandlung von entzündlichen Erkrankungen wie Arthritis hin .
Neuroprotektive Anwendungen
Forschungen haben gezeigt, dass diese Verbindung neuronale Zellen vor oxidativem Stress und Apoptose schützen kann. Sie hat potenzielle Anwendungen bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson, indem sie die neuronale Funktion bewahrt und den Zelltod verhindert .
Antivirale Aktivität
Die Verbindung wurde auf ihre antiviralen Eigenschaften untersucht. Sie hat Wirksamkeit gegen mehrere Viren gezeigt, indem sie die Virusreplikation hemmt und die Viruslast reduziert. Dies macht sie zu einem potenziellen Kandidaten für die Entwicklung antiviraler Therapien .
Enzymhemmung
Diese Verbindung wurde auf ihre Fähigkeit untersucht, bestimmte Enzyme zu hemmen. Sie kann an aktive Stellen von Enzymen binden und deren Aktivität blockieren. Diese Eigenschaft ist nützlich bei der Entwicklung von Inhibitoren für Enzyme, die an verschiedenen Krankheiten beteiligt sind, darunter Stoffwechselstörungen und Krebs .
Antioxidative Eigenschaften
Die Verbindung hat eine starke antioxidative Aktivität gezeigt, die zur Neutralisierung freier Radikale und zur Reduzierung von oxidativem Stress beiträgt. Diese Eigenschaft ist vorteilhaft, um Zellschäden zu verhindern und hat potenzielle Anwendungen bei der Behandlung von Krankheiten im Zusammenhang mit oxidativem Stress .
Arzneimittel-Abgabesysteme
Aufgrund ihrer chemischen Struktur kann diese Verbindung in Arzneimittel-Abgabesystemen verwendet werden. Sie kann mit anderen Medikamenten konjugiert werden, um deren Löslichkeit, Stabilität und Bioverfügbarkeit zu verbessern. Dies verbessert die therapeutische Wirksamkeit der Medikamente und reduziert Nebenwirkungen .
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c21-16-4-7-18(8-5-16)28(25,26)22-17-6-3-14-9-10-23(13-15(14)12-17)20(24)19-2-1-11-27-19/h1-8,11-12,22H,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLKLXBPRYRPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methoxy-N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2472018.png)
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2472020.png)

![N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2472022.png)

![Methyl 4-[5-(4-fluorobenzoyl)-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate](/img/structure/B2472026.png)
![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2472027.png)

![2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2472029.png)
![3-chloro-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2472031.png)

![N-(2,5-DIFLUOROPHENYL)-2-{[3-(4-METHOXYPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2472035.png)
